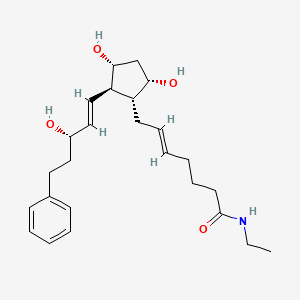

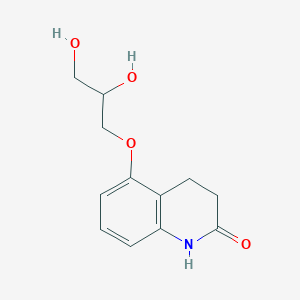

Impureté 8 liée à la fesotérodine (Impureté P de la fesotérodine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fesoterodine Related Impurity 8 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of fesoterodine fumarate. The impurity is analyzed to understand its formation, stability, and potential impact on the drug’s therapeutic properties. Research applications include:

Quality Control: Ensuring the purity of fesoterodine fumarate by identifying and quantifying impurities.

Stability Studies: Investigating the stability of fesoterodine fumarate under various conditions to determine the shelf life and storage requirements.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of fesoterodine and its impurities in the body

Méthodes De Préparation

The preparation of Fesoterodine Related Impurity 8 involves the synthesis of fesoterodine fumarate and the subsequent identification and isolation of impurities formed during the process. The impurity can be isolated using preparative high-performance liquid chromatography (HPLC) methods. The chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of trifluoroacetic acid in water and methanol in gradient elution mode .

Analyse Des Réactions Chimiques

Fesoterodine Related Impurity 8 undergoes various chemical reactions, including:

Oxidation: The impurity can be subjected to oxidative degradation using hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of different degradation products.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The major products formed from these reactions are typically identified and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Mécanisme D'action

As an impurity, Fesoterodine Related Impurity 8 does not have a direct mechanism of action. its presence can affect the overall pharmacological profile of fesoterodine fumarate. The active metabolite of fesoterodine, 5-hydroxymethyl tolterodine, acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contractions and increasing urinary bladder capacity .

Comparaison Avec Des Composés Similaires

Fesoterodine Related Impurity 8 can be compared with other process-related impurities found in fesoterodine fumarate, such as:

Impurity 1: A degradation product formed under acidic conditions.

Impurity 2: A by-product of the synthetic process.

Impurity 3: An oxidation product formed during stability studies.

Fesoterodine Related Impurity 8 is unique in its specific formation pathway and its relative retention time during chromatographic analysis. The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of the pharmaceutical product .

Propriétés

Numéro CAS |

1380491-71-3 |

|---|---|

Formule moléculaire |

C48H66N2O4 |

Poids moléculaire |

735.07 |

Apparence |

Solid powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.